molecular formula C15H17ClF3N B3041008 1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine CAS No. 256529-21-2

1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine

Cat. No.: B3041008
CAS No.: 256529-21-2
M. Wt: 303.75 g/mol
InChI Key: LIALCDZEIFUYGA-BUHFOSPRSA-N
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Description

1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine is a synthetic organic compound characterized by the presence of a piperidine ring attached to a phenyl-substituted butenyl chain with chlorine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine typically involves multi-step organic reactions. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with piperidine under specific conditions. The process may include stages such as [3+2]-cycloaddition and subsequent reactions to introduce the chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring with a phenyl-substituted butenyl chain, along with chlorine and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[(Z)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3N/c16-14(15(17,18)19)13(12-7-3-1-4-8-12)11-20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-11H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIALCDZEIFUYGA-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=C(C(F)(F)F)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C/C(=C(/C(F)(F)F)\Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine
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1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine
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1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine
Reactant of Route 5
1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine
Reactant of Route 6
1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine

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